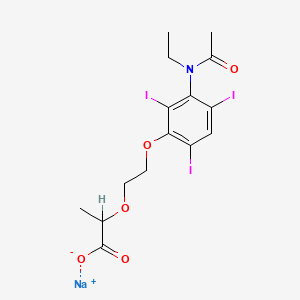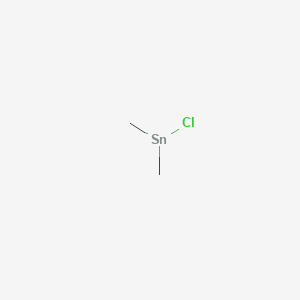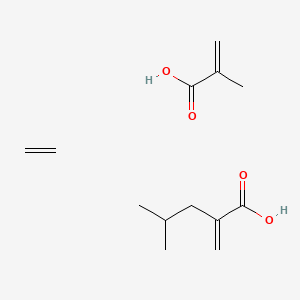
1,3-Dioxane, 5-methyl-4-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane, 5-methyl-4-pentyl- is an organic compound belonging to the class of dioxanes. Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of a methyl group at the 5 position and a pentyl group at the 4 position. Dioxanes are known for their stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized through the acetalization of carbonyl compounds with 1,3-diols in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of 1,3-propanediol or 1,2-ethanediol, which reacts with aldehydes or ketones to form the dioxane ring. The reaction conditions often include refluxing in toluene with a catalyst such as toluenesulfonic acid, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-dioxanes involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also involve the use of molecular sieves or orthoesters to effectively remove water from the reaction mixture, enhancing the stability and yield of the dioxane compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane, 5-methyl-4-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the dioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxanes with various functional groups.
Scientific Research Applications
1,3-Dioxane, 5-methyl-4-pentyl- has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dioxane, 5-methyl-4-pentyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reactants. Its stability and reactivity make it a versatile compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: The parent compound with no substituents.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions.
1,3-Dioxolane: A five-membered ring with two oxygen atoms.
Uniqueness
1,3-Dioxane, 5-methyl-4-pentyl- is unique due to the presence of the methyl and pentyl substituents, which impart specific chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other dioxanes and dioxolanes .
Properties
CAS No. |
38285-50-6 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
5-methyl-4-pentyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-10-9(2)7-11-8-12-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
SHHYXIVFUBZJFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(COCO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)



![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)

![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)

![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)

![N-[(Ethylsulfanyl)ethynyl]-N-methylaniline](/img/structure/B14667621.png)



